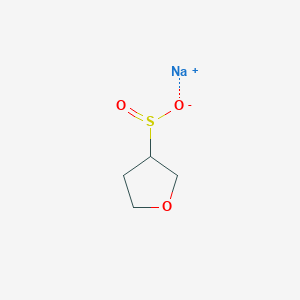

Tetrahydrofuran-3-sulfinic acid sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

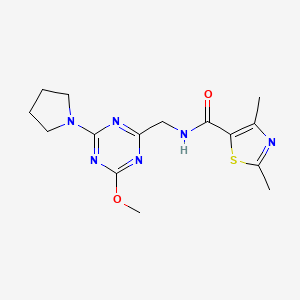

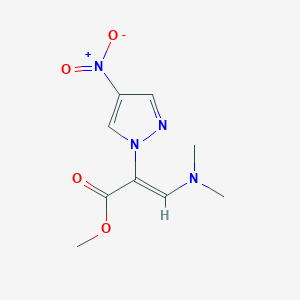

Tetrahydrofuran-3-sulfinic acid sodium salt is a chemical compound with the molecular formula C4H7NaO3S. It is related to sulfinic acids, which are oxoacids of sulfur with the structure RSO(OH) . These compounds are often used as precursors for the free sulfinic acids .

Synthesis Analysis

Sulfinic acids are often prepared in situ by acidification of the corresponding sulfinate salts, which are typically more robust than the acid . These salts are generated by reduction of sulfonyl chlorides . An alternative route is the reaction of Grignard reagents with sulfur dioxide .Molecular Structure Analysis

The molecular weight of Tetrahydrofuran-3-sulfinic acid sodium salt is 158.15. The structure of sulfinic acids and their salts is pyramidal .Chemical Reactions Analysis

Sulfinate salts have versatile reactivity and are used as building blocks for the construction of various sulfur-containing organic molecules . They can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules, such as sulfones, sulfonamides, or sulfonyl fluorides .Physical And Chemical Properties Analysis

Tetrahydrofuran-3-sulfinic acid sodium salt is a white crystalline powder. Generally, sulfinate salts are colorless, odorless, non-corrosive solids . Most sulfinates are hygroscopic and exist in their hydrated forms .Applications De Recherche Scientifique

Synthesis of Organosulfur Compounds

Sodium sulfinates, including Sodium tetrahydrofuran-3-sulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

S–S, N–S, and C–S Bond-Forming Reactions

Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Synthesis of Thiosulfonates

Sodium sulfinates have been used in the synthesis of thiosulfonates . These compounds have various applications in organic synthesis and medicinal chemistry.

Synthesis of Sulfonamides

Sodium sulfinates have been used in the synthesis of sulfonamides . Sulfonamides are a class of compounds with a wide range of applications, including the development of pharmaceuticals.

Synthesis of Sulfides

Sodium sulfinates have been used in the synthesis of sulfides . Sulfides are important in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis of Sulfones

Sodium sulfinates have been used in the synthesis of various types of sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . Sulfones are used in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Sodium sulfinates have been used in sulfonyl radical-triggered ring-closing sulfonylation . This is a significant achievement in the field of synthetic chemistry.

Photoredox Catalytic Transformations and Electrochemical Synthesis

Sodium sulfinates have been used in photoredox catalytic transformations and electrochemical synthesis . These are promising areas of research with potential applications in various fields.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Sulfinate salts have attracted considerable attention due to their versatile reactivity . They have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group-containing molecules . The most promising site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis of sodium sulfinates are also demonstrated .

Propriétés

IUPAC Name |

sodium;oxolane-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAPRSZBTHYXPY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrahydrofuran-3-sulfinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)

![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)